molecular formula C22H20O5 B8491874 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one

Cat. No.: B8491874
M. Wt: 364.4 g/mol
InChI Key: HUIQJBFHWSUKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one is a useful research compound. Its molecular formula is C22H20O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[h]chromen-4-one

InChI

InChI=1S/C22H20O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-17(23)16-9-8-13-6-4-5-7-15(13)21(16)27-18/h4-11,18H,12H2,1-3H3

InChI Key

HUIQJBFHWSUKQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-hydroxy-2-acetonaphthone 1 (15 g, 81 mmol) and 3,4,5-trimethoxy-benzaldehyde 2 (17.66 g, 88 mmol) in 600 mL ethanol was treated with piperidine (40 mL) and pyridine (45 mL) and the dark solution was refluxed for 18 h. The reaction mixture was evaporated to dryness and the dark residue was dissolved in methylene chloride (600 mL). The solution was washed with 2×300 mL of water and 2×300 mL brine and dried with anhydrous MgSO4 after which it was filtered and evaporated to afford 60 g of crude material. This was purified via flash chromatography, eluting with methylene chloride (1 L), followed by the solvent mixture CH2Cl2: EtOAc (95:5) to obtain fractions containing pure product. These were evaporated to afford 11.4 g (39% yield) of pure SR 13177 as a yellow solid. TLC: Hexanes/EtOAc (7:3): Rf=0.26; 1H NMR (300 MHz, CDCl3): δ 3.00 (dd, J=16.69, 3.15, 1H, 3-H), 3.22 (dd, J=16.94, 13.28, 1H, 3-H), 3.92 and 3.94 (2s, 9H, OCH3), 5.66 (dd, J=13.31, 3.17, 1H, 2-H), 6.81 (s, 2H, 2′,6′-Ar—H), 7.46-7.95 (m, 5H, Ar—H), 8.36 (d, 1H, Ar—H); 13C (75 MHz, CDCl3): δ 44.27 (C-3), 56.35 (OCH3), 60.89 (OCH3), 80.62 (C-2), 103.49, 115.61, 121.47, 123.61, 124.91, 126.34, 127.94, 129.71, 134.4, 137.67, 153.68, 159.71, 191.42. Anal. calcd. for C22H20O5; C, 72.51; H, 5.53; Found: C, 72.35; H, 5.64.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
39%

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